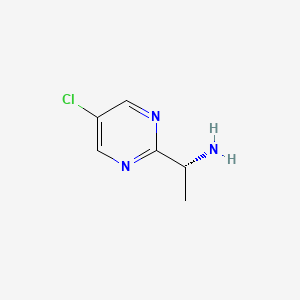
(R)-1-(5-Chloropyrimidin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Chloropyrimidin-2-yl)ethanamine is a chiral amine compound featuring a pyrimidine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyrimidin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloropyrimidine.
Chiral Amine Introduction: The chiral amine group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 5-chloropyrimidine with a chiral amine reagent under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(5-Chloropyrimidin-2-yl)ethanamine.
Industrial Production Methods
Industrial production methods for ®-1-(5-Chloropyrimidin-2-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Chloropyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the ethanamine group.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(5-Chloropyrimidin-2-yl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloropyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Chloropyrimidin-2-yl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(5-Bromopyrimidin-2-yl)ethanamine: A similar compound with a bromine substituent instead of chlorine.
1-(5-Fluoropyrimidin-2-yl)ethanamine: A fluorine-substituted analog with distinct chemical and biological properties.
Uniqueness
®-1-(5-Chloropyrimidin-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of a chlorine substituent on the pyrimidine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(1R)-1-(5-chloropyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m1/s1 |
InChI Key |
RIVDKPXWXNEIHC-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)Cl)N |
Canonical SMILES |
CC(C1=NC=C(C=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















